Cas no 2228586-75-0 (1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile)
1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile
- EN300-1926702
- 2228586-75-0
-
- Inchi: 1S/C8H5BrN2OS/c9-7-11-6(3-13-7)8(4-10)1-5(12)2-8/h3H,1-2H2
- InChI Key: CJGFWSHLSVUVOE-UHFFFAOYSA-N
- SMILES: BrC1=NC(=CS1)C1(C#N)CC(C1)=O
Computed Properties
- Exact Mass: 255.93060g/mol
- Monoisotopic Mass: 255.93060g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 82Ų
1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1926702-0.05g |
1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228586-75-0 | 0.05g |
$1104.0 | 2023-09-17 | ||
| Enamine | EN300-1926702-0.1g |
1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228586-75-0 | 0.1g |
$1157.0 | 2023-09-17 | ||
| Enamine | EN300-1926702-0.25g |
1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228586-75-0 | 0.25g |
$1209.0 | 2023-09-17 | ||
| Enamine | EN300-1926702-0.5g |
1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228586-75-0 | 0.5g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1926702-1.0g |
1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228586-75-0 | 1g |
$1315.0 | 2023-05-31 | ||
| Enamine | EN300-1926702-2.5g |
1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228586-75-0 | 2.5g |
$2576.0 | 2023-09-17 | ||
| Enamine | EN300-1926702-5.0g |
1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228586-75-0 | 5g |
$3812.0 | 2023-05-31 | ||
| Enamine | EN300-1926702-10.0g |
1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228586-75-0 | 10g |
$5652.0 | 2023-05-31 | ||
| Enamine | EN300-1926702-1g |
1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228586-75-0 | 1g |
$1315.0 | 2023-09-17 | ||
| Enamine | EN300-1926702-5g |
1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile |
2228586-75-0 | 5g |
$3812.0 | 2023-09-17 |
1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile
Comprehensive Overview of 1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2228586-75-0)
The compound 1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2228586-75-0) is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This molecule features a unique combination of a bromothiazole moiety and a 3-oxocyclobutane ring, making it a valuable intermediate for the development of novel bioactive compounds. Its structural complexity and functional diversity have positioned it as a key player in the design of small-molecule therapeutics and agrochemicals.
One of the most intriguing aspects of 1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile is its potential application in drug discovery. Researchers are increasingly exploring its utility as a building block for the synthesis of heterocyclic compounds, which are prevalent in many FDA-approved drugs. The presence of both a bromo substituent and a carbonitrile group offers multiple sites for further chemical modifications, enabling the creation of diverse molecular libraries. This adaptability aligns with the growing demand for high-throughput screening and fragment-based drug design.
In addition to its pharmaceutical applications, 1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile has also found use in material science. Its robust thiazole core and cyclobutane ring contribute to its stability under various conditions, making it a candidate for the development of advanced polymers and functional materials. The compound's ability to undergo cross-coupling reactions further enhances its versatility, allowing for the incorporation of additional functional groups to tailor its properties.
The synthesis of 1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile typically involves multi-step organic reactions, including cyclization and halogenation processes. Recent advancements in catalytic methods have improved the efficiency and yield of these reactions, addressing some of the challenges associated with its production. As sustainability becomes a focal point in chemical manufacturing, researchers are also investigating green chemistry approaches to synthesize this compound with minimal environmental impact.
From a commercial perspective, the demand for 1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile is expected to rise, driven by its expanding applications in life sciences and industrial chemistry. Suppliers and manufacturers are increasingly listing this compound in their catalogs, catering to the needs of academic institutions, pharmaceutical companies, and research laboratories. Its CAS No. 2228586-75-0 serves as a critical identifier, ensuring accurate procurement and regulatory compliance.
For researchers and chemists working with 1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile, understanding its physicochemical properties is essential. The compound exhibits moderate solubility in common organic solvents, which facilitates its handling in laboratory settings. Its molecular weight and spectral data (such as NMR and IR spectra) are well-documented, providing valuable references for quality control and structural verification.
Looking ahead, the exploration of 1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile is likely to expand into emerging areas such as bioconjugation and nanotechnology. Its reactive sites offer opportunities for creating hybrid materials and targeted delivery systems, which are of particular interest in precision medicine. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in the next generation of innovative technologies.
2228586-75-0 (1-(2-bromo-1,3-thiazol-4-yl)-3-oxocyclobutane-1-carbonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)